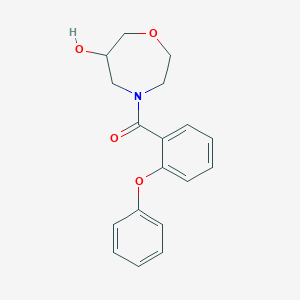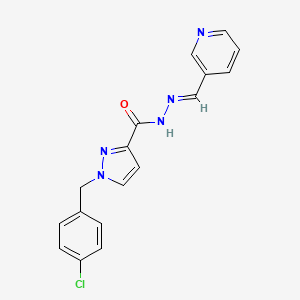
4-chloro-N-(2-chloro-5-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives often involves multiple steps including acylation, reduction, and refluxing with specific reagents to achieve the desired product. For instance, a related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, was synthesized and characterized using spectroscopy and elemental analysis, demonstrating a typical method for synthesizing nitrophenyl benzamides (Saeed, Hussain, & Flörke, 2008). Similarly, synthesis methods can involve refluxing with thionyl chloride and treatment with acids or bases under specific conditions to obtain chloro-nitrophenyl benzamide derivatives (Saeed, Hussain, Abbas, & Bolte, 2010).
Molecular Structure Analysis
X-ray diffraction data has elucidated the crystal structures of related compounds, revealing orthorhombic and monoclinic space groups with specific unit cell dimensions. The dihedral angles between aromatic rings and the orientation of nitro groups provide insights into the molecular structure and stability of these compounds through intramolecular and intermolecular hydrogen bonds (Saeed, Hussain, & Flörke, 2008); (Saeed, Hussain, Abbas, & Bolte, 2010).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions including ring-opening, cycloaddition, and nucleophilic substitution, leading to the formation of thioketene intermediates, esters, amides, and potentially new heterocyclic compounds. The reactivity towards O- or N-nucleophiles and the subsequent formation of dimeric species or heterocyclic analogs highlight the chemical versatility of these compounds (Androsov & Neckers, 2007).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Crystal Structure Insights : Research on structurally similar compounds, such as 2-Nitro-N-(4-nitrophenyl)benzamide, provides insights into their crystal structure, highlighting the significance of intramolecular and intermolecular interactions. These studies are foundational for understanding the physical and chemical properties of nitrobenzamide derivatives, including 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide. Such analyses are crucial for the development of new materials with potential applications in various domains including drug design and materials science (Saeed, Hussain, & Flörke, 2008).
Antimicrobial and Antitubercular Potential
- Antimicrobial Activity : Derivatives of nitrobenzamide have shown promising antimicrobial properties. Studies demonstrate the synthesis of novel compounds with significant activity against microbial species, suggesting potential applications of 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide in developing antimicrobial agents (Patel, Nimavat, Vyas, & Patel, 2011).
- Anti-Tubercular Applications : Novel derivatives synthesized for specific structures have shown potential as anti-tubercular scaffolds. The application in tuberculosis treatment underscores the versatility of nitrobenzamide derivatives in medicinal chemistry and drug development (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Synthesis of Heterocyclic Compounds
- Building Blocks for Heterocyclic Synthesis : Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid have been used as precursors for the synthesis of various heterocyclic scaffolds. This illustrates the potential of 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide as a versatile starting material for the synthesis of heterocyclic compounds with applications in pharmaceuticals and organic electronics (Křupková, Funk, Soural, & Hlaváč, 2013).
Corrosion Inhibition
- Corrosion Inhibition Studies : The investigation into N-Phenyl-benzamide derivatives, including the analysis of their electron-withdrawing and electron-donating substituents, reveals their potential as corrosion inhibitors. This research indicates that similar structures, including 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide, could be explored for their efficacy in protecting metals against corrosion, which has implications for material science and engineering applications (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).
Propiedades
IUPAC Name |
4-chloro-N-(2-chloro-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-3-1-8(2-4-9)13(18)16-12-7-10(17(19)20)5-6-11(12)15/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCSUQIVSHCHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-chloro-5-nitrophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)
![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)
![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)
![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)
![(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)
